molecular formula C17H18O4 B5592972 3,5-dimethylphenyl 3,4-dimethoxybenzoate

3,5-dimethylphenyl 3,4-dimethoxybenzoate

Cat. No.: B5592972
M. Wt: 286.32 g/mol
InChI Key: JBDFIXOYJRGVKH-UHFFFAOYSA-N
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Description

3,5-dimethylphenyl 3,4-dimethoxybenzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with two methoxy groups at the 3 and 4 positions, and a phenyl ring substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 3,5-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The process may also include purification steps like recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups on the benzoate ring can undergo oxidation to form corresponding quinones under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-dimethylphenyl 3,4-dimethoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors .

Industry: In the material science industry, this compound can be used in the production of polymers and resins. Its aromatic structure contributes to the thermal stability and mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of 3,5-dimethylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The methoxy and methyl groups on the aromatic rings can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    3,5-dimethylphenyl benzoate: Lacks the methoxy groups, which may result in different reactivity and applications.

    3,4-dimethoxyphenyl benzoate: Lacks the methyl groups, affecting its physical and chemical properties.

    3,5-dimethoxyphenyl 3,4-dimethoxybenzoate:

Uniqueness: 3,5-dimethylphenyl 3,4-dimethoxybenzoate is unique due to the presence of both methoxy and methyl groups on the aromatic rings. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

(3,5-dimethylphenyl) 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-11-7-12(2)9-14(8-11)21-17(18)13-5-6-15(19-3)16(10-13)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDFIXOYJRGVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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